3-(2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)BUTAN-2-ONE
Description
3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one is a complex organic compound that features a benzodiazole ring, a phenoxyethyl group, and a butanone moiety
Properties
IUPAC Name |
3-[2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-14-11-15(2)13-18(12-14)25-9-10-26-21-22-19-7-5-6-8-20(19)23(21)16(3)17(4)24/h5-8,11-13,16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZKNNAUNLEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2C(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-(3,5-dimethylphenoxy)ethyl halide.
Introduction of the Butanone Moiety: The final step involves the addition of the butanone group through a reaction with a suitable butanone derivative, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents on the phenoxyethyl group.
Scientific Research Applications
3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(1-piperidinyl)ethanone
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
